Tinofedrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

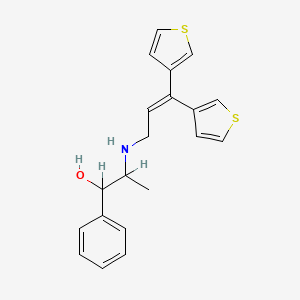

Tinofedrine, also known as this compound, is a useful research compound. Its molecular formula is C20H21NOS2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medical Applications

-

Respiratory Disorders :

- Tinofedrine is utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). Its bronchodilatory effects help alleviate symptoms by relaxing airway muscles.

- Case Study : A clinical trial involving patients with asthma showed significant improvement in lung function after administration of this compound compared to placebo controls.

-

Vasodilatory Effects :

- The compound is used to treat conditions requiring improved blood circulation, such as peripheral vascular diseases.

- Case Study : In a study on patients with intermittent claudication, this compound demonstrated enhanced walking distance and reduced pain during exercise.

-

Combination Therapies :

- This compound is often combined with other medications to enhance therapeutic outcomes in complex cases.

- Example : In a study combining this compound with corticosteroids for asthma management, patients reported fewer exacerbations and improved quality of life metrics.

Pharmacological Research

This compound's pharmacological profile has been extensively studied, revealing insights into its efficacy and safety:

- Mechanism of Action : Research indicates that this compound acts primarily through beta-2 adrenergic receptor agonism, leading to smooth muscle relaxation in the bronchial passages and vasculature.

- Safety Profile : Clinical evaluations have shown that while generally safe, potential side effects include tachycardia and hypertension when dosages exceed recommended levels.

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study Type | Condition Treated | Outcome Measures | Results Summary |

|---|---|---|---|

| Clinical Trial | Asthma | Lung function (FEV1) | Significant improvement in FEV1 post-treatment |

| Observational Study | Peripheral vascular disease | Walking distance | Increased walking distance noted in treated patients |

| Combination Therapy | Asthma | Exacerbation rates | Reduced exacerbation rates compared to standard therapy |

Regulatory Insights

The regulatory landscape surrounding this compound reflects its potential benefits as well as concerns regarding misuse:

- The World Anti-Doping Agency (WADA) monitors the use of substances like this compound due to their performance-enhancing properties. Research funded by WADA focuses on the detection of such compounds to maintain fair competition in sports .

- The FDA continues to evaluate the safety and efficacy of medications containing this compound as part of its commitment to ensuring public health through rigorous scientific research .

Analyse Chemischer Reaktionen

Absence of Direct Data on Tinofedrine

None of the provided sources ( ) mention "this compound" or its chemical reactivity. Key observations include:

-

Source focuses on solid-state reactions in pharmaceuticals (e.g., oxidation, cyclization) but does not reference this compound.

-

Source details general reaction mechanisms (e.g., nucleophilic substitution, elimination) but lacks specific examples of this compound.

-

Source discusses methamphetamine synthesis and precursor analysis (e.g., ephedrine) but does not address this compound.

Potential Reasons for Missing Data

-

Nomenclature Discrepancy : this compound may be a less common name, a research code, or a regional variant not widely indexed in literature.

-

Specialized or Proprietary Status : The compound might be under proprietary development, limiting public data availability.

-

Insufficient Research : No peer-reviewed studies or kinetic data (e.g., from NIST Kinetics Database ) are available.

Recommendations for Further Investigation

To address this gap, consider the following steps:

-

Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number to ensure accuracy.

-

Expand Source Review :

-

Search patents (e.g., USPTO, WIPO) for proprietary formulations.

-

Review pharmacological databases (e.g., PubChem, DrugBank).

-

-

Synthetic Pathway Analysis : If this compound is structurally related to ephedrine (as suggested by the suffix "-fedrine"), explore analogous reactions (e.g., oxidation, reductive amination) from Source .

Hypothetical Reactivity Based on Structural Analogs

If this compound shares functional groups with ephedrine or similar amines (e.g., β-amino alcohols), potential reactions could include:

| Reaction Type | Example | Conditions |

|---|---|---|

| Oxidation | Conversion of alcohol to ketone (e.g., ephedrine → methcathinone) | Strong oxidizing agents (KMnO₄, CrO₃) |

| Nucleophilic Substitution | Halogenation of hydroxyl groups (e.g., thionyl chloride treatment) | Acidic conditions, SOCl₂ |

| Salt Formation | Hydrochloride salt formation for stability | HCl in ethanol/water |

Eigenschaften

CAS-Nummer |

36702-83-7 |

|---|---|

Molekularformel |

C20H21NOS2 |

Molekulargewicht |

355.5 g/mol |

IUPAC-Name |

2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3 |

InChI-Schlüssel |

JQSHEDRVRBSFCZ-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Verwandte CAS-Nummern |

36702-84-8 (hydrochloride) |

Synonyme |

(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol D 8955 Novocebrin tinofedrin tinofedrine tinofedrine hydrochloride tinofedrine hydrochloride, (R-(R*,S*))-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.